molecular formula C15H19ClN2O2S B5545741 1-(3-chlorophenyl)-4-[(propylthio)acetyl]-2-piperazinone

1-(3-chlorophenyl)-4-[(propylthio)acetyl]-2-piperazinone

Cat. No. B5545741
M. Wt: 326.8 g/mol
InChI Key: UWHXOUXNJNBNTD-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-4-[(propylthio)acetyl]-2-piperazinone, also known as CPPAP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of piperazinones and has been studied for its pharmacological effects on the central nervous system. In

Scientific Research Applications

Synthesis and Structural Analysis

  • The synthesis of related piperazine compounds involves multiple steps, including alkylation, acidulation, and reduction processes. For example, 1-(2,3-dichlorophenyl)piperazine, a pharmaceutical intermediate, was synthesized from 2,6-dichloro-nitrobenzene with a total yield of 48.2%, highlighting the chemical processes influencing the yield and quality of such compounds (Quan, 2006).
  • Structural characterization through IR and NMR confirms the chemical structures of synthesized compounds, providing a basis for further chemical and pharmacological studies.

Potential Anticancer and Antimicrobial Applications

  • Novel derivatives of piperazine-containing compounds have been explored for their anticancer activities. For instance, 1,2,4-triazine derivatives bearing a piperazine amide moiety showed promising antiproliferative effects against breast cancer cells, comparing favorably with cisplatin, a known anticancer drug (Yurttaş et al., 2014).
  • Synthesis of 1,3,4-thiadiazoles, 1,2,4-triazoles, and 1,3,4-oxadiazoles containing the piperazine nucleus demonstrated moderate antibacterial activity, suggesting potential applications in combating bacterial infections (Deshmukh et al., 2017).

Molecular Mechanisms and Drug Development

  • Theoretical and experimental investigations into the structural, electronic, and molecular properties of piperazine derivatives have paved the way for understanding their interaction with biological targets. For example, the synthesis and characterization of 4-(3-chlorophenyl)-1-(3-chloropropyl) piperazin-1-ium chloride revealed its potential against prostate-specific membrane protein, indicating a promising avenue for drug development (Bhat et al., 2018).

Electroanalytical Detection and Pharmaceutical Analysis

  • Development of electroanalytical methods for detecting piperazine derivatives, such as mCPP, using boron-doped diamond electrodes demonstrates the importance of accurate and reliable drug analysis. This approach is crucial for identifying substances of abuse and ensuring the quality of pharmaceutical products (Rocha et al., 2020).

properties

IUPAC Name

1-(3-chlorophenyl)-4-(2-propylsulfanylacetyl)piperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClN2O2S/c1-2-8-21-11-15(20)17-6-7-18(14(19)10-17)13-5-3-4-12(16)9-13/h3-5,9H,2,6-8,10-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWHXOUXNJNBNTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSCC(=O)N1CCN(C(=O)C1)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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